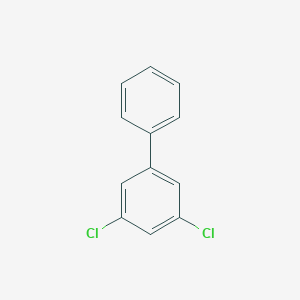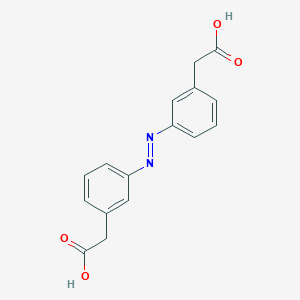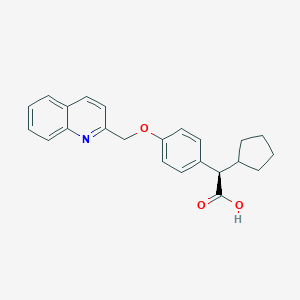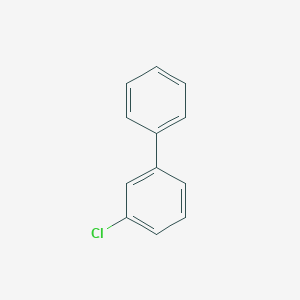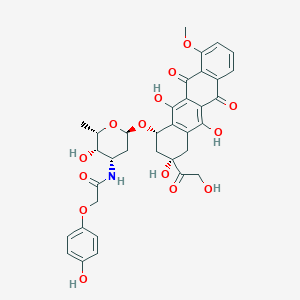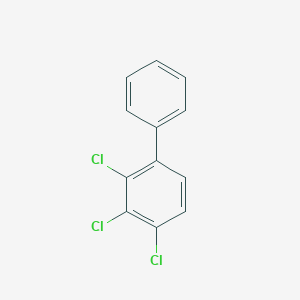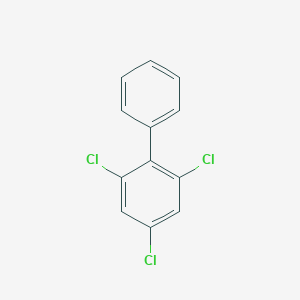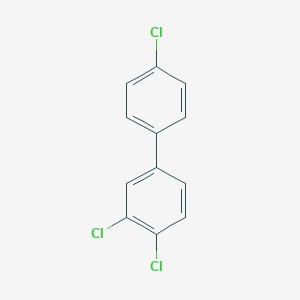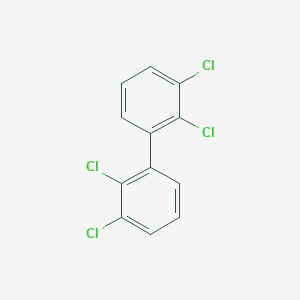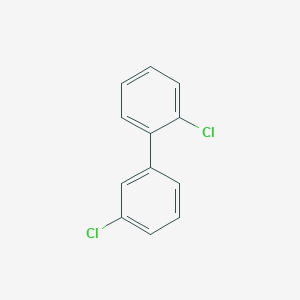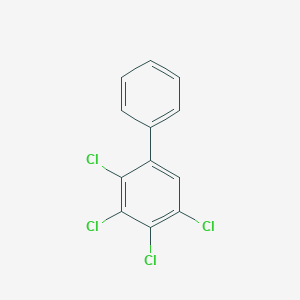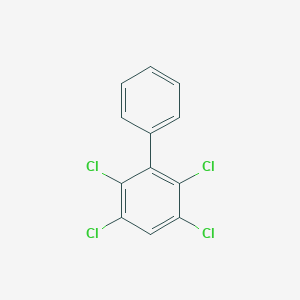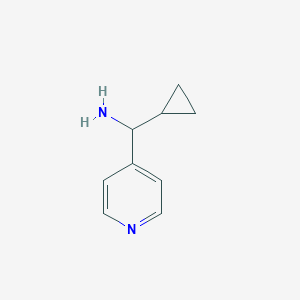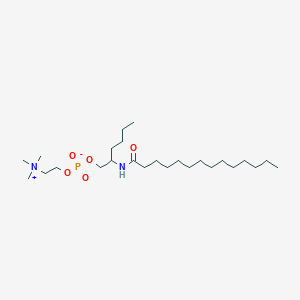
2-Tetradecanoylaminohexanol-1-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecanoylaminohexanol-1-phosphocholine, commonly known as TAPC, is a lipid molecule that has been extensively studied in the field of membrane biophysics. TAPC is a synthetic lipid that is widely used as a model membrane component due to its unique properties.
科学研究应用
TAPC has been widely used as a model membrane component in various scientific research applications. It is commonly used to study the physical and chemical properties of biological membranes. TAPC is also used to investigate the interaction between membrane proteins and lipids. Additionally, TAPC is used as a model lipid in the development of lipid-based drug delivery systems.
作用机制
TAPC is a phospholipid that is similar in structure to the phospholipids found in biological membranes. TAPC is capable of forming bilayer membranes and can interact with membrane proteins. The mechanism of action of TAPC involves its ability to alter the physical and chemical properties of biological membranes.
生化和生理效应
TAPC has been shown to have several biochemical and physiological effects. It has been shown to interact with membrane proteins and alter their function. Additionally, TAPC has been shown to affect the fluidity and permeability of biological membranes. TAPC has also been shown to have an effect on the activity of enzymes that are involved in lipid metabolism.
实验室实验的优点和局限性
TAPC has several advantages as a model membrane component. It is a synthetic lipid that can be easily synthesized and purified. Additionally, TAPC has a well-defined structure and is stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of TAPC. TAPC is a synthetic lipid that may not accurately reflect the properties of biological membranes. Additionally, TAPC may not be suitable for studying the interaction between membrane proteins and lipids in vivo.
未来方向
There are several future directions for research involving TAPC. One area of research involves the development of lipid-based drug delivery systems using TAPC. Additionally, TAPC could be used to study the interaction between membrane proteins and lipids in more detail. Further research could also be done to investigate the use of TAPC as a model membrane component for studying the properties of biological membranes.
Conclusion:
In conclusion, TAPC is a synthetic lipid that has been extensively studied in the field of membrane biophysics. TAPC is used as a model membrane component to study the physical and chemical properties of biological membranes and to investigate the interaction between membrane proteins and lipids. TAPC has several advantages as a model membrane component, but there are also some limitations associated with its use. Future research involving TAPC could lead to the development of new lipid-based drug delivery systems and a better understanding of the properties of biological membranes.
合成方法
The synthesis of TAPC involves the condensation of hexanol with 2-tetradecanoyl chloride in the presence of triethylamine. The resulting product is then phosphorylated using phosphorus oxychloride and subsequently reacted with choline to form TAPC. The purity of TAPC is typically confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
CAS 编号 |
131736-77-1 |
|---|---|
产品名称 |
2-Tetradecanoylaminohexanol-1-phosphocholine |
分子式 |
C25H53N2O5P |
分子量 |
492.7 g/mol |
IUPAC 名称 |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
InChI 键 |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
同义词 |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



